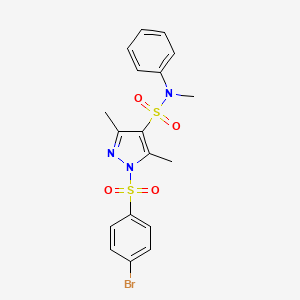

![molecular formula C20H18ClN5OS B2481536 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1171341-82-4](/img/structure/B2481536.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

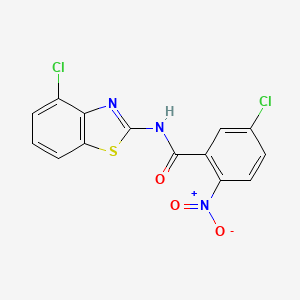

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.

BenchChem offers high-quality N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The 7-chloroquinoline moiety, a pharmacophore found in established antimalarial drugs like chloroquine, has garnered attention as a potential anticancer agent. When used in combination with other anticancer drugs, it can act as a chemosensitizer . The compound combines this 7-chloroquinoline scaffold with a 1,2,3-triazole moiety, which is a well-known biologically active pharmacophore. Researchers have synthesized this hybrid compound and characterized it using various techniques, including Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectroscopy (HRMS) .

Drug Likeness and Pharmacokinetic Properties

Predicting the pharmacokinetic properties of a compound is crucial for drug development. Researchers have investigated the drug likeness of this compound, assessing its potential as a therapeutic agent. By considering factors such as absorption, distribution, metabolism, and excretion, they aim to understand its suitability for clinical use .

Synthesis Methodology

The compound was synthesized via Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, which allowed the fusion of a 4-azido-7-chloroquinoline precursor with an alkyne derivative of acetaminophen. This approach yielded the desired N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide .

In Vitro Screening

The compound underwent in vitro screening against various normal and cancer cell lines. Researchers evaluated its cytotoxicity and potential as an anticancer agent. Detailed results from these experiments would provide valuable insights into its efficacy .

Future Directions

Given the increasing drug resistance to existing agents, molecular hybridization strategies—combining recognized pharmacophores from known bioactive molecules—offer promise. Further studies could explore modifications to enhance its anticancer activity or optimize its pharmacokinetic profile .

For more details, you can refer to the original research article here.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the bacterial cells could be the primary targets .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its targets could lead to the disruption of essential biological processes within the bacterial cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

Considering the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives, the compound’s action could result in the inhibition of the growth and proliferation of mycobacterium tuberculosis .

properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5OS/c1-3-26-16(8-10-23-26)19(27)25(12-14-5-4-9-22-11-14)20-24-17-13(2)6-7-15(21)18(17)28-20/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQLNQMQWDCMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/no-structure.png)

![Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481458.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2481462.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)

![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)

![3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481470.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)